

# Pharmacological Profile of SKLB1028 (Ruserontinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKLB102  |           |
| Cat. No.:            | B2402192 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SKLB102**8, also known as Ruserontinib, is a novel, orally available multi-kinase inhibitor with significant potential in the treatment of certain hematological malignancies and solid tumors. This document provides a comprehensive technical overview of the pharmacological profile of **SKLB102**8, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and associated signaling pathways. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

### Introduction

SKLB1028 is a small molecule inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Mutations and overexpression of these kinases are well-established drivers in various cancers. Notably, activating mutations in FLT3 are present in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). EGFR is frequently overexpressed in a variety of solid tumors. By targeting these key oncogenic drivers, SKLB1028 presents a promising therapeutic strategy.



## **Mechanism of Action**

**SKLB102**8 exerts its anti-neoplastic activity by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This disruption of oncogenic signaling leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on the activity of EGFR, FLT3, or Abl.[4]

## **In Vitro Activity**

The in vitro potency of **SKLB102**8 has been evaluated against its target kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant inhibitory activity.

| Target/Cell Line  | IC50 (nM) | Notes |
|-------------------|-----------|-------|
| Kinase Activity   |           |       |
| FLT3              | -<br>55   | [1]   |
| Cellular Activity |           |       |
| MV4-11 (FLT3-ITD) | 2         | [1]   |
| RS4;11 (wt-FLT3)  | 790       | [1]   |
| Ba/F3 (FLT3-ITD)  | 10        | [1]   |
| K562 (Bcr-Abl)    | 190       | [1]   |

## **In Vivo Efficacy**

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of **SKLB102**8.



| Animal Model  | Cell Line    | Treatment Regimen                             | Outcome                                                                                                                  |
|---------------|--------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| NOD-SCID Mice | MV4-11 (AML) | 5-70 mg/kg, orally,<br>once daily for 18 days | Dose-dependent<br>tumor regression. At<br>10 and 20 mg/kg,<br>rapid and complete<br>tumor regression was<br>observed.[1] |
| NOD-SCID Mice | K562 (CML)   | 5-70 mg/kg, orally,<br>once daily for 18 days | Significant inhibition of tumor growth and induction of apoptosis at 70 mg/kg.[1]                                        |

## **Pharmacokinetics and Drug-Drug Interactions**

Clinical studies in healthy volunteers and patients with relapsed/refractory AML have provided insights into the pharmacokinetic profile of **SKLB102**8.

#### **Pharmacokinetic Parameters**

A Phase I/II study in AML patients showed that **SKLB102**8 has linear pharmacokinetics across a dose range of 20-310 mg/day.[2] The accumulation ratios for Cmax and AUC after multiple doses were 0.60-1.23 and 0.80-1.11, respectively.[2]

## **Drug-Drug Interactions**

Studies in healthy male subjects have evaluated the impact of co-administered drugs on the pharmacokinetics of **SKLB102**8.[2]

| Co-administered Drug            | Effect on SKLB1028                                     |
|---------------------------------|--------------------------------------------------------|
| Itraconazole (CYP3A4 inhibitor) | Increased AUC by ~28% and Cmax by ~41%                 |
| Gemfibrozil (CYP2C8 inhibitor)  | Increased AUC by ~26% and Cmax by ~21%                 |
| Rifampin (CYP3A4 inducer)       | Reduced AUC by ~30% with no significant change in Cmax |



## **Signaling Pathways**

**SKLB102**8 targets key nodes in oncogenic signaling. The following diagrams illustrate the canonical pathways of FLT3, EGFR, and Abl, and the point of inhibition by **SKLB102**8.





Caption: FLT3-ITD Signaling Pathway and Inhibition by SKLB1028.





Caption: EGFR Signaling Pathway and Inhibition by SKLB1028.





Caption: Bcr-Abl Signaling Pathway and Inhibition by SKLB1028.

## **Experimental Protocols**

The following are representative experimental protocols for the key assays used to characterize the pharmacological profile of **SKLB102**8. Note: The specific details of the protocols used in the original preclinical studies by Cao et al. (2012) were not fully available in the public domain and the following are based on standard methodologies.

# In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to a kinase.

- Reagent Preparation:
  - Prepare a 1X Kinase Buffer A solution from a 5X stock.
  - Serially dilute the test compound (SKLB1028) and a known competitor (e.g., staurosporine) in Kinase Buffer A.
  - Prepare a solution of the target kinase (e.g., FLT3) and a Europium-labeled anti-tag antibody in Kinase Buffer A.
  - Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer A.
- Assay Procedure:
  - In a 384-well plate, add 5 μL of the test compound or control.
  - Add 5 μL of the kinase/antibody mixture.
  - Add 5 μL of the tracer solution.
  - Incubate the plate for 1 hour at room temperature, protected from light.
- Data Acquisition and Analysis:



- Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).
- Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
- Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



Click to download full resolution via product page

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

## Western Blot Analysis of FLT3 Phosphorylation

This method is used to determine the effect of **SKLB102**8 on the phosphorylation status of FLT3 in cells.[3][5]

- Cell Culture and Treatment:
  - Culture FLT3-mutated AML cells (e.g., MV4-11) in appropriate media.
  - Treat cells with varying concentrations of SKLB1028 for a specified time (e.g., 2 hours).
     Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
  - Harvest and wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:

## Foundational & Exploratory





- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
  - Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH) for normalization.





Click to download full resolution via product page

Caption: Workflow for Western Blot Analysis of FLT3 Phosphorylation.



## In Vivo AML Xenograft Model

This protocol describes the evaluation of **SKLB102**8's anti-tumor efficacy in a mouse model of AML.[6]

- Cell Preparation and Implantation:
  - Harvest MV4-11 cells during their exponential growth phase.
  - Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
  - Subcutaneously inject 5-10 x 10<sup>6</sup> cells into the flank of immunocompromised mice (e.g., NOD/SCID).
- Tumor Growth Monitoring and Treatment:
  - Monitor tumor growth by measuring tumor volume with calipers twice weekly.
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  - Administer SKLB1028 orally at the desired doses and schedule. The control group receives the vehicle.
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
  - Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.





Caption: Workflow for an In Vivo AML Xenograft Study.

#### Conclusion

**SKLB102**8 (Ruserontinib) is a potent oral multi-kinase inhibitor of EGFR, FLT3, and Abl with demonstrated preclinical and early clinical activity. Its pharmacological profile suggests significant therapeutic potential, particularly in FLT3-mutated AML and Bcr-Abl-positive CML. Further clinical investigation is warranted to fully elucidate its efficacy and safety in various patient populations. This technical guide provides a foundational overview of the key pharmacological characteristics of **SKLB102**8 to support ongoing and future research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.com [promega.com]
- 2. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional
  activity in models of FLT3-driven AML and considerable potency in models of CML harboring
  Abl mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- To cite this document: BenchChem. [Pharmacological Profile of SKLB1028 (Ruserontinib): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2402192#pharmacological-profile-of-sklb102]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com